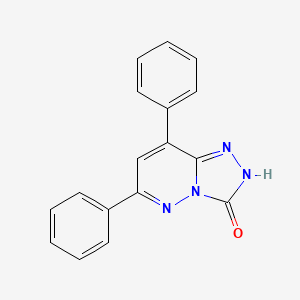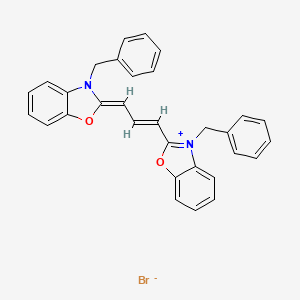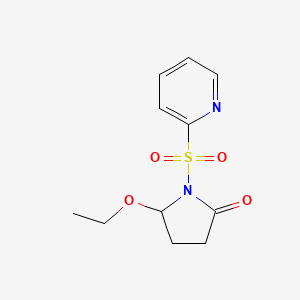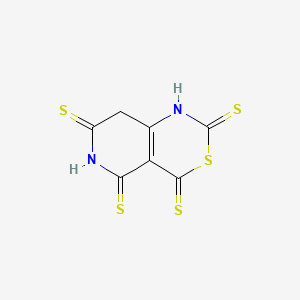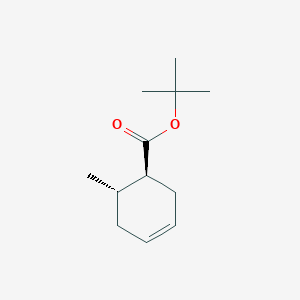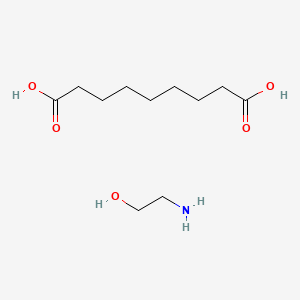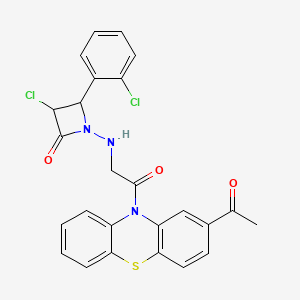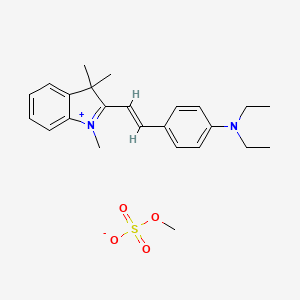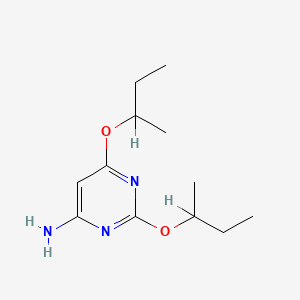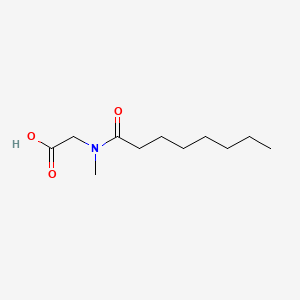
1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- is a selenium-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-aminophenyl selenides: This method involves the reaction of ortho-aminophenyl selenides with electrophiles to form the desired heterocyclic structure.
Oxidative cyclization: This method involves the oxidation of selenoamides or selenoureas to form the benzisoselenazol-3(2H)-one ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the selenium atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction may yield selenides.
Scientific Research Applications
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress.
Industry: Used in the development of materials with unique properties, such as semiconductors or sensors.
Mechanism of Action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- involves its interaction with molecular targets and pathways. For example:
Antioxidant Activity: The compound may scavenge free radicals or enhance the activity of antioxidant enzymes.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: The parent compound without the methoxy and phenyl substituents.
6-Methoxy-1,2-benzisoselenazol-3(2H)-one: A similar compound with only the methoxy substituent.
2-Phenyl-1,2-benzisoselenazol-3(2H)-one: A similar compound with only the phenyl substituent.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- is unique due to the presence of both methoxy and phenyl substituents, which may enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
81744-07-2 |
|---|---|
Molecular Formula |
C14H11NO2Se |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H11NO2Se/c1-17-11-7-8-12-13(9-11)18-15(14(12)16)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
XEKCXAWULRRKDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N([Se]2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


